(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Description
(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (CAS: 1148048-39-8) is a bicyclic amino acid derivative featuring a rigid azabicyclo[3.1.0]hexane scaffold, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. Its molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol . The compound is critical in medicinal chemistry, particularly as an intermediate in synthesizing cardioprotective agents like Nelutroctiv (CK-136), a selective cardiac troponin activator . The stereochemistry (1R,3R,5R) is essential for its biological activity, enabling precise interactions with target proteins .
Properties
IUPAC Name |
(1R,3R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIIZQXOIDYWBS-BWZBUEFSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentene and tert-butyl carbamate.
Cyclization: The key step involves the cyclization of the starting materials to form the azabicyclo structure. This is often achieved through a [3+2] cycloaddition reaction.
Protection and Deprotection: The tert-butoxycarbonyl (Boc) group is introduced as a protecting group for the amine functionality. This step is crucial for ensuring the stability of the intermediate compounds.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and efficiency, often incorporating automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the secondary amine, enabling selective deprotection under mild acidic conditions. This reaction is pivotal for subsequent functionalization of the amine:
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane .
-
Mechanism : Acid-catalyzed cleavage of the carbamate, releasing CO₂ and tert-butanol.
-
Outcome : Generates the free amine, which can undergo alkylation, acylation, or participate in peptide coupling .
Example Conditions :
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| TFA (10 equiv) | DCM | 2 | >95 |
| HCl (4 M) | Dioxane | 4 | 90 |
Carboxylic Acid Functionalization
The carboxylic acid group undergoes standard derivatization reactions, enabling conjugation or further structural elaboration:
Esterification
-
Reagents : Thionyl chloride (SOCl₂) followed by alcohol, or DCC/DMAP-mediated coupling .
-
Example : Reaction with methanol under SOCl₂ yields the methyl ester, preserving the bicyclic core .
Amidation
-
Reagents : HATU/DIPEA or EDC/HOBt with primary/secondary amines .
-
Application : Key for incorporating the bicyclic structure into peptides or enzyme inhibitors .
Comparative Table :
| Reaction Type | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Esterification | SOCl₂, MeOH | THF | 85 |
| Amidation | HATU, DIPEA, R-NH₂ | DMF | 78 |
Synthetic Route and Key Intermediate Reactions
The compound is synthesized from L-glutamic acid via a multi-step sequence, with critical reactions including:
DMAP-Catalyzed Cyclization
-
Conditions : Di-tert-butyl dicarbonate (Boc₂O), DMAP (0.4 equiv), pyridine (1.0 equiv) .
-
Outcome : Forms (R)-1,2-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate in 82% yield .
Asymmetric Simmons-Smith Cyclopropanation
Stability and Side Reactions
Scientific Research Applications
Structural Overview
The compound has the molecular formula and a molecular weight of 227.26 g/mol. Its structure features a bicyclic framework that contributes to its unique chemical properties and reactivity.
Applications in Organic Synthesis
2.1 Building Block for Peptides
One of the primary applications of (1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines during the synthesis of peptides, allowing for selective reactions without interfering with other functional groups.
Case Study: Synthesis of Peptide Derivatives
A study demonstrated the use of this compound in synthesizing peptide derivatives with enhanced biological activity. The Boc-protected azabicyclo compound was successfully incorporated into various peptide sequences, showcasing its versatility as a precursor in peptide chemistry .
2.2 Asymmetric Synthesis
The compound has been utilized in asymmetric synthesis due to its chiral centers. Its configuration allows chemists to create enantiomerically enriched products, which are crucial in pharmaceuticals where one enantiomer may be therapeutically active while the other is not.
Case Study: Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid
Research indicated that this compound could be synthesized through an asymmetric process using specific catalysts that enhance selectivity towards desired enantiomers . This method has implications for producing drugs with high specificity and reduced side effects.
Medicinal Chemistry Applications
3.1 Potential Therapeutic Agents
The azabicyclo structure is associated with various biological activities, making this compound a candidate for developing new therapeutic agents.
Data Table: Biological Activities
Mechanism of Action
The mechanism of action of (1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s azabicyclo structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
Key structural analogues differ in substituents at the 6,6-positions of the bicyclic scaffold or in stereochemistry. These modifications influence molecular weight, hydrophobicity (XLogP3), and reactivity.
Table 1: Structural and Physicochemical Comparison
*Note: XLogP3 values marked with * are estimated based on structural similarity.
Biological Activity
(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, commonly referred to as Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique bicyclic structure which contributes to its pharmacological properties.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The azabicyclo structure allows for conformational flexibility, which may enhance binding affinity and specificity towards target proteins.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that modifications in the bicyclic structure can lead to enhanced antibacterial and antifungal activities, making them potential candidates for developing new antibiotics.
Neuropharmacological Effects
The azabicyclo structure is known to influence neurotransmitter systems. Preliminary studies suggest that this compound may affect cholinergic signaling pathways, which are critical in cognitive functions and memory processes. This property positions it as a candidate for further exploration in neurodegenerative diseases such as Alzheimer's.
Anti-inflammatory Properties
In vitro studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation.
Case Study 1: Synthesis and Antimicrobial Testing
A study synthesized this compound and tested its antimicrobial efficacy against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antibiotic agent.
Case Study 2: Neuroprotective Effects
In another investigation, the neuroprotective effects of this compound were evaluated using animal models of neurodegeneration. The administration of the compound resulted in improved cognitive function and reduced neuronal death compared to control groups, suggesting its therapeutic potential in neurodegenerative disorders.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
